molecular formula C11H8N4 B115717 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine CAS No. 153944-83-3

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B115717
CAS No.: 153944-83-3
M. Wt: 196.21 g/mol
InChI Key: FUJYCICMNZZWCK-UHFFFAOYSA-N
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Description

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining pyridine and imidazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

The primary target of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine, also known as Probe II, is the Candida spp. , including several multidrug-resistant Candida spp . This compound has shown excellent antifungal activity against these fungal pathogens .

Mode of Action

Probe II interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . The computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Biochemical Pathways

The affected biochemical pathway is the ergosterol biosynthesis pathway in Candida spp . Ergosterol is an essential component of the fungal cell membrane. By inhibiting its formation, Probe II disrupts the integrity of the fungal cell membrane, leading to cell death .

Pharmacokinetics

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Probe II were analyzed in silico . The ADMET analysis suggests that Probe II could be moderately toxic to humans, though in-vitro toxicity studies will help to understand the real-time toxic level .

Result of Action

Probe II exhibited minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL as the lowest concentration enough to eliminate the Candida spp . The small molecule displayed potent activity only against the Candida spp .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a catalyst such as acetic acid or a base like sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and potential use in drug development.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Its combination of pyridine and imidazole moieties allows for versatile reactivity and potential for diverse biological activities .

Properties

IUPAC Name

2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-6-12-8(4-1)11-14-9-5-3-7-13-10(9)15-11/h1-7H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJYCICMNZZWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 2,3-diaminopyridine (1.1 g, 10 mmol) and 2-picolinic acid (1.23 g, 10 mmol) in polyphosphoric acid (10 ml) was heated to 160° C. for 4 hours. The hot solution was poured into ice water and the pH adjusted to pH 9 with conc. NH4OH. The resulting precipitate was filtered and air dried. This crude product was recrystallized from EtOH to give 1.1 g (56%) of the title compound, m.p. 139°-142° C. Anal. Calcd for C11H8N4 : C, 67.34; H, 4.11; N, 28.36. Found: C, 66.88; H, 4.17; N, 8.36.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
56%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
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2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
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2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
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2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
2-(pyridin-2-yl)-3H-imidazo[4,5-b]pyridine

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